Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate
Description
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at position 5, a fluoro substituent at position 2, and an isopropoxy group at position 3. Its structural complexity, combining electron-withdrawing (fluoro, trifluoromethyl) and sterically bulky (isopropoxy) groups, makes it a candidate for studies in medicinal chemistry or advanced material science.
Properties
Molecular Formula |
C12H12F4O3 |
|---|---|
Molecular Weight |
280.21 g/mol |
IUPAC Name |
methyl 2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F4O3/c1-6(2)19-9-5-7(12(14,15)16)4-8(10(9)13)11(17)18-3/h4-6H,1-3H3 |
InChI Key |
FXXHREJZDPAJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization of a Pre-Substituted Benzene Core
- Starting Material : 3-Hydroxy-5-(trifluoromethyl)benzoic acid.
- Isopropoxy Introduction :
- Alkylation of the phenolic -OH group with isopropyl bromide in the presence of a base (e.g., K₂CO₃).
- Reaction :
$$
\text{3-HO-C}6\text{H}3-5-CF3\text{CO}2\text{H} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{Base}} \text{3-OiPr-C}6\text{H}3-5-CF3\text{CO}2\text{H}
$$
- Fluorination at Position 2 :
- Esterification :
Route 2: Trifluoromethylation via Cross-Coupling
- Starting Material : Methyl 2-fluoro-3-isopropoxybenzoate.
- Trifluoromethyl Introduction :
- Palladium-catalyzed coupling with CF₃Cu or CF₃SiMe₃ under Ullmann conditions.
- Reaction :
$$
\text{Methyl 2-F-3-OiPr-C}6\text{H}3\text{CO}2\text{Me} + \text{CF}3\text{Cu} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$
Critical Reaction Parameters
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Isopropoxyation | K₂CO₃, DMF, 80°C, 12h | Use anhydrous solvents to avoid hydrolysis. |
| Fluorination | LDA, THF, -78°C; NFSI, 0°C → RT | Maintain strict temperature control. |
| Esterification | H₂SO₄, MeOH, reflux, 6h | Excess methanol drives equilibrium. |
Challenges and Mitigation
- Regioselectivity : Competing substitution during fluorination may require protective group strategies.
- Trifluoromethyl Stability : CF₃ groups are prone to hydrolysis; use inert atmospheres.
- Purification : Chromatography or recrystallization (hexane/EtOAc) is critical for isolating the final ester.
Validation of Hypothetical Routes
While the provided sources focus on analogs (e.g., describes methyl 2-fluoro-3-(trifluoromethyl)benzoate), the absence of the isopropoxy group necessitates adaptation of known protocols. For instance:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction and conditions .
Scientific Research Applications
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The isopropoxy and trifluoromethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural and commercial attributes of the target compound with analogs:
Key Differences and Implications
Substituent Position Effects: The 2-fluoro-5-trifluoromethyl configuration in Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) lacks the 3-isopropoxy group present in the target compound. Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3) places the fluoro and trifluoromethyl groups in adjacent positions (3 and 4), which may alter electronic effects (e.g., resonance stabilization) compared to the target compound’s para-substituted trifluoromethyl group .
Functional Group Variations :
- Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8) replaces the methyl ester with an ethyl group and substitutes chlorine for isopropoxy. Chlorine’s stronger electron-withdrawing nature increases electrophilicity, while the ethyl ester may improve metabolic stability in biological systems .
- Methyl 2-methoxy-5-(trifluoromethyl)benzoate (CAS 177174-47-9) substitutes methoxy for isopropoxy, reducing steric bulk. This could enhance solubility in polar solvents but diminish lipid membrane permeability .
However, this group may improve binding specificity in drug-receptor interactions . The trifluoromethyl group at position 5 in all analogs enhances electron-withdrawing effects, stabilizing negative charges and influencing acidity (pKa) of the benzoate ester .
Biological Activity
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate (CAS No. 2586126-15-8) is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an isopropoxy moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance the biological activity of various pharmaceuticals. The presence of this group in this compound suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
A study investigating similar compounds found that derivatives with trifluoromethyl substitutions exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | <0.03125 |
| Compound B | K. pneumoniae | 1–4 |
Cytotoxicity and Safety Profile
The cytotoxicity profile of this compound has not been extensively studied; however, related compounds with similar structures have shown acceptable safety margins in preclinical toxicity assessments. The dual inhibition mechanism observed in analogous compounds indicates a potential for lower toxicity while maintaining efficacy .
The biological activity of this compound may involve inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Compounds that inhibit these enzymes can disrupt bacterial cell division and lead to cell death, making them valuable as antibacterial agents .
Summary of Findings
- Antibacterial Activity : Potential efficacy against resistant bacterial strains.
- Safety Profile : Preliminary data suggest a favorable toxicity profile.
- Mechanism : Likely involves inhibition of topoisomerases.
Future Directions
Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. In vivo studies and clinical trials will be crucial to establish its therapeutic potential and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
